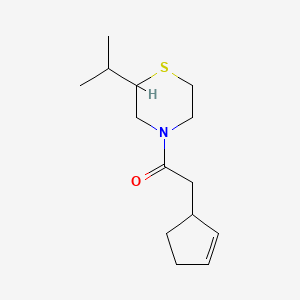
(3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone, also known as BM-TM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BM-TM is a thiazolidinone derivative that has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of (3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone is not fully understood. However, it has been suggested that (3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. (3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone may also exert its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects:
(3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties in various in vitro and in vivo studies. In animal models, (3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has been shown to reduce inflammation and oxidative stress in the lungs, liver, and kidneys. (3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone is a relatively stable compound that can be easily synthesized and purified. It is also relatively inexpensive, making it a viable candidate for large-scale production. However, the solubility of (3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone in water is relatively low, which can limit its use in certain experimental settings. Additionally, the mechanism of action of (3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone is not fully understood, which can limit its use in certain research applications.
Orientations Futures
There are several future directions for the research on (3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone. One potential direction is the development of new synthetic methods for (3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone that can improve its solubility and bioavailability. Another potential direction is the investigation of the mechanism of action of (3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone, which can provide insights into its potential therapeutic applications. Finally, the evaluation of the safety and efficacy of (3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone in clinical trials is an important future direction for the development of (3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone as a potential therapeutic agent.
Méthodes De Synthèse
(3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone can be synthesized by the reaction of 3-bromo-2-methylbenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with sodium hydroxide to yield the final product, (3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone. The synthesis method of (3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
(3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. (3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has also been shown to exhibit anticancer properties, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
(3-bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNOS/c1-8-9(3-2-4-10(8)12)11(14)13-5-6-15-7-13/h2-4H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHFFPQHZMLAHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)N2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591413.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1H-indole-7-carboxamide](/img/structure/B7591418.png)
![1-[(2-Chlorophenyl)methyl]-1-cyclopentylurea](/img/structure/B7591420.png)
![N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7591424.png)
![5-(4-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B7591437.png)
![3,4-dihydro-1H-isothiochromen-1-yl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B7591447.png)

![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(3-methoxythiophen-2-yl)methanone](/img/structure/B7591468.png)



![[2-(Dimethylamino)pyridin-4-yl]-(3-methyl-2-phenylazetidin-1-yl)methanone](/img/structure/B7591502.png)
![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone](/img/structure/B7591509.png)
